Product packaging for Methyl (5-oxocyclopent-1-en-1-yl)acetate(Cat. No.:CAS No. 57026-61-6)

Methyl (5-oxocyclopent-1-en-1-yl)acetate

Cat. No.: B14630468
CAS No.: 57026-61-6
M. Wt: 154.16 g/mol
InChI Key: WCSCLKCGVJYBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-oxocyclopent-1-en-1-yl)acetate is a cyclopentenone-based ester that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound is of significant interest for its role as a precursor or subunit in the synthesis of cross-conjugated cyclopentenone prostaglandins , a class of compounds known for their diverse and potent pharmacological activities. Researchers utilize this scaffold to develop novel bioactive molecules, with studies focusing on derivatives that exhibit cytotoxic properties, making them relevant for investigative oncology and cell biology research . The exomethylidenecyclopentenone core, which this compound can help construct, is a critical structural motif in these pharmacologically important molecules . Furthermore, related structures are frequently investigated for their mechanisms of action, which may involve interactions at a cellular level that are of interest in the study of inflammation and other disease pathways . This product is intended for use in a controlled laboratory setting by qualified personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B14630468 Methyl (5-oxocyclopent-1-en-1-yl)acetate CAS No. 57026-61-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57026-61-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h3H,2,4-5H2,1H3

InChI Key

WCSCLKCGVJYBBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCCC1=O

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Oxocyclopent 1 En 1 Yl Acetate and Its Derivatives

Classical and Established Synthetic Routes to the Cyclopentenone Core

Established synthetic routes provide the foundation for accessing the cyclopentenone framework, often prioritizing efficiency and scalability.

Esterification plays a crucial role in the synthesis of cyclopentenone derivatives, often serving to introduce the methyl acetate (B1210297) side chain or to resolve racemic mixtures. One notable application is in the enzymatic kinetic resolution of racemic 4-hydroxycyclopentenone. acs.org This process utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the chiral building blocks essential for asymmetric synthesis. acs.org

In a practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate for misoprostol (B33685), a sulfuric acid-catalyzed methylation of 2-furanoctanoic acid is a critical step. researchgate.net This esterification is followed by a sequence of reduction and rearrangement to yield the target cyclopentenone. researchgate.net

Table 1: Examples of Esterification in Cyclopentenone Synthesis

Precursor Reagents/Catalyst Product Significance Reference
Racemic 4-hydroxycyclopentenone Lipozyme IM, Acylating agent Enantiomerically enriched 4-hydroxycyclopentenone and its ester Enzymatic resolution to obtain chiral building blocks acs.org

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with aromatic systems. wikipedia.org In the context of cyclopentenone synthesis, this reaction is particularly useful for preparing precursors. A key step in one synthesis of a misoprostol intermediate involves a Zinc chloride (ZnCl₂) catalyzed Friedel-Crafts reaction between furan (B31954) and 2,9-oxonanedione. researchgate.net

Intramolecular Friedel-Crafts reactions are also employed to construct the cyclopentenone ring itself. nih.gov For instance, the cyclization of vinyl chlorides bearing arylacetic acid precursors can lead to the formation of 3,5-diarylcyclopentenones. organic-chemistry.org

Table 2: Application of Friedel-Crafts Reactions in Cyclopentenone Precursor Synthesis

Reactants Catalyst Product Reaction Type Reference
Furan, 2,9-Oxonanedione ZnCl₂ 2-Furanoctanoic acid derivative Intermolecular Friedel-Crafts researchgate.net

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction has become a widely used method for constructing the cyclopentenone core, particularly in the synthesis of natural products. wikipedia.org The versatility of this rearrangement has been demonstrated in the synthesis of key intermediates for prostaglandins (B1171923). nih.gov

The reaction proceeds through a proposed 4-π electrocyclization mechanism, similar to the Nazarov cyclization, and typically yields the trans isomer with high stereoselectivity. nih.gov The reaction conditions can be tuned, with milder conditions and the use of Lewis acids like ZnCl₂ being beneficial for more reactive substrates to avoid side products. nih.gov

A variety of directed cyclization strategies are employed for the synthesis of cyclopentenone systems. nih.gov The Nazarov cyclization, an electrocyclic ring closure of divinyl ketones, is a prominent example. organic-chemistry.org Another important method is the intramolecular aldol (B89426) condensation of 1,4-dicarbonyl compounds, which provides a direct route to the cyclopentenone ring. researchgate.net

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a key reaction for forming five-membered rings. organicchemistrytutor.com For example, adipic acid can be converted to its diester, which then undergoes Dieckmann condensation to form a cyclopentanone (B42830) derivative that can be further elaborated into a cyclopentenone. organicchemistrytutor.com

Advanced and Stereoselective Synthetic Approaches

Modern synthetic efforts are increasingly focused on the development of stereoselective methods to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many cyclopentenone-containing molecules.

Asymmetric conjugate addition is a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of cyclopentenones, this reaction allows for the introduction of substituents at the β-position of the enone system with high stereocontrol. ucsb.edu This is particularly valuable for the synthesis of chiral derivatives of methyl (5-oxocyclopent-1-en-1-yl)acetate.

Various metal catalysts, often in conjunction with chiral ligands, are employed for these transformations. Copper-catalyzed systems are widely used for the conjugate addition of organozinc reagents to α,β-unsaturated ketones. libretexts.org Rhodium complexes with chiral phosphine (B1218219) ligands, such as (S)-BINAP, have proven effective for the asymmetric conjugate addition of organoboranes. libretexts.org These methods provide access to enantioenriched cyclopentanone derivatives that can be further functionalized. ucsb.edu

Table 3: Overview of Metal-Catalyzed Asymmetric Conjugate Addition to Cyclopentenones

Metal Catalyst Chiral Ligand Nucleophile Significance Reference
Copper Phosphoramidite ligands Dialkylzinc reagents High enantioselectivity in the formation of β-substituted cyclopentanones libretexts.org
Rhodium (S)-BINAP Aryl- and alkenylboronic acids Enantioselective synthesis of cyclopentanones with aryl or alkenyl substituents libretexts.org

Asymmetric Phase-Transfer Catalysis in Enantioselective Synthesis

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. This technique utilizes a chiral catalyst to transfer a reactant between two immiscible phases (typically aqueous and organic), thereby inducing asymmetry in the product. In the context of synthesizing derivatives of this compound, asymmetric PTC can be employed for the enantioselective alkylation or Michael addition to a prochiral cyclopentenone precursor.

The catalyst, often a chiral quaternary ammonium (B1175870) salt derived from cinchona alkaloids, forms a chiral ion pair with the nucleophile in the aqueous phase. This chiral ion pair then migrates to the organic phase to react with the electrophilic cyclopentenone substrate, leading to the formation of an enantiomerically enriched product.

Key features of asymmetric phase-transfer catalysis in this context include:

High Enantioselectivity: The chiral catalyst creates a well-defined chiral environment, leading to high enantiomeric excesses (ee) of the desired product.

Mild Reaction Conditions: PTC reactions are often carried out under mild, basic conditions, which are compatible with a wide range of functional groups.

Operational Simplicity: The experimental setup for PTC is relatively simple, making it an attractive method for both academic and industrial applications.

Chiral Auxiliary and Enantioselective Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This approach has been successfully applied to the synthesis of chiral cyclopentenone derivatives.

In a typical sequence, a prochiral cyclopentenone precursor is reacted with a chiral auxiliary, such as a chiral amine or alcohol, to form a diastereomeric intermediate (e.g., an enamine or an enol ether). This intermediate then undergoes a diastereoselective reaction, such as alkylation or a conjugate addition. The steric and electronic properties of the chiral auxiliary direct the incoming reagent to one face of the molecule, resulting in a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved to afford the desired enantiomerically enriched cyclopentenone derivative.

Commonly used chiral auxiliaries include:

Evans oxazolidinones

SAMP/RAMP hydrazones

Chiral amino alcohols

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol.

Multi-Step Synthesis via Organometallic Intermediates

The construction of the functionalized cyclopentenone ring of this compound and its derivatives often involves multi-step synthetic sequences that rely on the use of organometallic intermediates. These intermediates provide a versatile platform for the introduction of various functional groups and the construction of the carbon skeleton with high chemo- and stereoselectivity.

Lithiation, the replacement of a hydrogen atom with a lithium atom, generates a highly nucleophilic organolithium species. mt.com This powerful synthetic tool can be used to functionalize organic molecules through subsequent reaction with an electrophile in an alkylation step. In the synthesis of cyclopentenone derivatives, lithiation-alkylation sequences can be employed to introduce substituents at specific positions of the cyclopentane (B165970) ring or its precursors.

For instance, the carbonylation of 1-lithio-1,3-dienes with carbon monoxide can lead to the formation of cyclopentenone derivatives through an intramolecular acyl-lithiation of a C=C double bond. nih.gov This process involves the initial formation of an organolithium species, its reaction with CO to form an acyl-lithium intermediate, and subsequent intramolecular cyclization.

In multi-step syntheses of complex molecules like prostaglandins, the strategic use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur at the desired positions. researchgate.net Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of introduction, stability under a range of reaction conditions, and selective removal. jocpr.comharvard.edu

In the synthesis of this compound precursors, hydroxyl groups on the cyclopentane ring or on side chains are often protected as silyl ethers. The choice of the silyl group (e.g., trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or tert-butyldiphenylsilyl (TBDPS)) allows for differential protection and deprotection, as their stability to acidic and basic conditions varies. neliti.com This orthogonal protection strategy is crucial for the sequential manipulation of different parts of the molecule during a complex synthesis. jocpr.com

The following table lists common silyl protecting groups and their relative stability:

Silyl GroupAbbreviationRelative Stability
TrimethylsilylTMSLeast Stable
TriethylsilylTES
tert-ButyldimethylsilylTBDMS
TriisopropylsilylTIPS
tert-ButyldiphenylsilylTBDPSMost Stable
Side-Chain Elongation via Wittig Olefination and Grignard Additions

The elongation of the side-chain of this compound and its derivatives is a crucial step in the synthesis of various complex molecules, including prostaglandins and their analogues. Two powerful and widely employed methods for this transformation are the Wittig olefination and Grignard additions.

The Wittig reaction provides a reliable method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org In the context of prostaglandin (B15479496) synthesis, this reaction is frequently used to introduce the upper (α) or lower (ω) side chains onto the cyclopentenone core. libretexts.orgnih.govyoutube.com The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective formation of either the (Z)- or (E)-alkene. wikipedia.orgorganic-chemistry.org For instance, non-stabilized ylides typically lead to the (Z)-alkene, a common feature in many natural prostaglandins. organic-chemistry.org

Grignard reagents , organomagnesium halides, are potent nucleophiles that readily react with various electrophiles, including esters. masterorganicchemistry.com The reaction of a Grignard reagent with the ester functionality of this compound can be utilized for side-chain elongation. Typically, the reaction of an ester with a Grignard reagent leads to the formation of a tertiary alcohol, as the initially formed ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.comyoutube.com However, by carefully controlling the reaction conditions, such as using an excess of the ester or low temperatures, it is possible to favor the formation of the ketone. Alternatively, the ester can be converted to a different functional group, such as an aldehyde, which would then undergo a single addition of the Grignard reagent to yield a secondary alcohol, thereby extending the side chain. The use of bis-Grignard reagents has also been explored in the synthesis of spirocyclopentanes. baranlab.org

Biologically Inspired and Sustainable Synthesis Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This includes the use of bio-renewable feedstocks and the application of enzymatic transformations, which often offer high selectivity and mild reaction conditions.

Synthesis from Bio-Renewable Feedstocks (e.g., D-Glucose)

The synthesis of complex molecules from simple, renewable starting materials is a cornerstone of green chemistry. D-glucose, an abundant and inexpensive monosaccharide, serves as a versatile chiral starting material for the synthesis of a variety of compounds, including prostaglandin precursors. googleapis.com The synthesis of prostaglandin intermediates from D-glucose demonstrates a significant advancement in creating value-added chemicals from biomass. caltech.edu This approach typically involves a series of transformations that convert the carbohydrate backbone into the functionalized cyclopentane ring system. While the direct synthesis of this compound from D-glucose may not be explicitly detailed, the synthesis of closely related prostaglandin intermediates from this bio-renewable feedstock highlights the feasibility of this strategy. googleapis.com

Enzymatic Transformations and Biocatalysis in Chemical Synthesis

Enzymes are highly efficient and selective catalysts that can perform a wide range of chemical transformations under mild conditions. acs.org In the synthesis of chiral cyclopentenones, enzymatic resolutions are particularly valuable for separating enantiomers from a racemic mixture. acs.org Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic alcohols and esters. acs.org For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be highly effective in the enantioselective acylation of racemic 4-hydroxycyclopentenones, which are key intermediates in the synthesis of prostaglandins. researchgate.net

The enzymatic hydrolysis of esters is another important application of biocatalysis. google.comredalyc.org In the context of this compound, a lipase could be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus achieving a kinetic resolution. researchgate.net The choice of enzyme, solvent, and reaction conditions can significantly influence the enantioselectivity and conversion of the reaction. redalyc.org The use of enzymes in organic synthesis not only provides access to enantiomerically pure compounds but also aligns with the principles of green chemistry by reducing the need for harsh reagents and protecting groups. acs.org

Optimization and Process Development in Synthetic Protocols

The optimization of synthetic protocols is essential for improving the efficiency, cost-effectiveness, and sustainability of chemical processes. This involves the systematic investigation of reaction parameters to maximize yield and selectivity while minimizing waste and energy consumption.

Reaction Condition Optimization (Temperature, Solvent, Catalytic Load)

The outcome of a chemical reaction is highly dependent on the reaction conditions. Temperature is a critical parameter that can influence both the reaction rate and the selectivity. researchgate.net For many reactions, an increase in temperature leads to a faster reaction rate, but it can also promote the formation of side products. Therefore, finding the optimal temperature is crucial for achieving the desired outcome.

The choice of solvent can also have a profound effect on the course of a reaction. researchgate.net The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of the reaction. For example, in enzymatic reactions, the use of an organic co-solvent can improve the solubility of hydrophobic substrates and enhance the enzyme's activity and stability. redalyc.org

Catalytic load , or the amount of catalyst used, is another important factor to consider. nih.gov While a higher catalyst loading can lead to a faster reaction, it also increases the cost and can complicate the purification process. Optimizing the catalyst loading involves finding the minimum amount of catalyst required to achieve a high conversion in a reasonable amount of time.

ParameterEffect on ReactionConsiderations for Optimization
Temperature Influences reaction rate and selectivity. Higher temperatures can increase rate but may lead to side reactions.Balance reaction speed with the prevention of byproduct formation. researchgate.net
Solvent Affects solubility of reactants, stability of intermediates, and reaction rate.Choose a solvent that maximizes the desired reaction pathway and facilitates product isolation. researchgate.net
Catalytic Load Determines the reaction rate. Higher loading can increase rate but also cost and purification complexity.Identify the minimum catalyst amount for efficient conversion to reduce cost and waste. nih.gov

Strategies for Yield and Selectivity Enhancement

Maximizing the yield and selectivity of a reaction is a primary goal in process development. Several strategies can be employed to achieve this. One common approach is the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. libretexts.org In prostaglandin synthesis, for example, hydroxyl groups are often protected as silyl ethers to prevent them from interfering with subsequent reactions. googleapis.com

The choice of catalyst is also critical for controlling the selectivity of a reaction. In recent years, there has been a great deal of research into the development of new catalysts that can promote specific transformations with high chemo-, regio-, and stereoselectivity. nih.gov For instance, the use of chiral catalysts can enable the asymmetric synthesis of a single enantiomer of a chiral molecule.

Process optimization techniques, such as design of experiments (DoE), can be used to systematically investigate the effects of multiple reaction parameters on the yield and selectivity. This allows for the identification of the optimal reaction conditions in a more efficient manner than the traditional one-factor-at-a-time approach. By carefully controlling the reaction conditions and employing the appropriate synthetic strategies, it is possible to significantly enhance the yield and selectivity of the synthesis of this compound and its derivatives.

StrategyDescriptionExample Application
Protecting Groups Temporarily masking reactive functional groups to prevent side reactions.Protecting hydroxyl groups as silyl ethers in prostaglandin synthesis. googleapis.comlibretexts.org
Catalyst Selection Utilizing specific catalysts to control the chemo-, regio-, and stereoselectivity of a reaction.Employing chiral catalysts for asymmetric synthesis to produce a single enantiomer. nih.gov
Process Optimization Systematically studying the influence of various reaction parameters to find the optimal conditions.Using Design of Experiments (DoE) to efficiently identify conditions that maximize yield and selectivity.

Chemical Reactivity and Reaction Mechanisms of Methyl 5 Oxocyclopent 1 En 1 Yl Acetate Scaffolds

Fundamental Reaction Pathways

The reactivity of Methyl (5-oxocyclopent-1-en-1-yl)acetate is dictated by its core functional groups. The cyclopentenone ring, featuring a conjugated double bond and a ketone, alongside the methyl ester side chain, allows for a variety of transformations including oxidation, reduction, and substitution reactions.

Oxidation Reactions of the Cyclopentenone Moiety

The olefinic bond within the cyclopentenone ring is susceptible to oxidation, most notably epoxidation. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can be employed to introduce an epoxide ring across the double bond. This transformation converts the planar, unsaturated ring into a strained, three-dimensional structure, significantly altering its chemical properties and providing a handle for further functionalization. For instance, the epoxidation of related α,β-unsaturated esters has been achieved using hydrogen peroxide in the presence of an acid catalyst, forming an oxirane ring. mdpi.com

In related cyclopentenone systems, oxidation can also be a key step in their synthesis. For example, the Saegusa–Ito oxidation of a corresponding cyclopentanone (B42830) provides a route to the α,β-unsaturated system. wikipedia.org Furthermore, allylic oxidation of a related cyclic alcohol can also yield the cyclopentenone core. wikipedia.org While not a direct reaction of the title compound, these methods highlight the redox chemistry central to the cyclopentenone scaffold. Following a thiol addition to a similar prostaglandin-related dienone, the resulting thioether adduct can be oxidized by mCPBA to form a stable mono-sulfone. researchgate.net

Reduction Reactions of the Ketone and Olefinic Functions

Both the ketone and the carbon-carbon double bond of the cyclopentenone moiety are subject to reduction under various conditions, offering pathways to saturated ketones, allylic alcohols, or fully saturated cyclopentane (B165970) derivatives.

Selective Reduction of the Olefin: Catalytic hydrogenation can selectively reduce the double bond while leaving the ketone intact. For example, kinetic resolution of 3,5-dialkyl-cyclopentenones has been achieved through the enantioselective reduction of the olefin group using a copper hydride catalyst system, such as (S)-p-tol-BINAP/CuCl/NaOtBu, leaving the ketone untouched. acs.org

Selective Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group, yielding an allylic alcohol. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones and has been applied to cyclopentenone derivatives. acs.org This preserves the double bond while creating a chiral center at the newly formed alcohol.

Reduction of Both Moieties: More forceful reducing agents or harsher catalytic hydrogenation conditions (e.g., H₂ with Pd/C) can lead to the reduction of both the alkene and the ketone, resulting in a substituted cyclopentanol.

Reaction TypeReagent/CatalystFunctional Group TargetedProduct Type
Olefin Reduction(S)-p-tol-BINAP/CuClC=C Double BondCyclopentanone
Ketone ReductionCorey-Bakshi-Shibata (CBS) CatalystC=O KetoneAllylic Alcohol
Full ReductionH₂ / Pd/C (harsher conditions)C=C and C=OCyclopentanol

Substitution Reactions Involving the Ester and Cyclopentenone Ring

Substitution reactions can occur at the ester group or at positions on the cyclopentenone ring, typically at the α-carbon.

Ester Group Substitution: The methyl ester functionality can undergo nucleophilic acyl substitution. A common example is transesterification, where treatment with an alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl group. researchgate.netmdpi.com Similarly, reaction with an amine (amidation) can convert the ester into an amide, as demonstrated in the synthesis of an ethanolamide derivative from a related methyl ester. researchgate.net

Cyclopentenone Ring Substitution: Substitution on the ring often occurs at the α-carbon (C2 position) via an enol or enolate intermediate. Acid-catalyzed α-halogenation, for instance, involves the reaction of the enol form with a halogen (e.g., Br₂ in acetic acid) to introduce a halogen atom at the α-position. libretexts.orgchemistrysteps.com This α-halo ketone is a versatile intermediate that can subsequently undergo elimination to re-form an α,β-unsaturated system or participate in further nucleophilic substitution reactions. libretexts.orgchemistrysteps.com

Nucleophilic Additions to the α,β-Unsaturated Ketone System

The defining feature of the cyclopentenone ring in this compound is its nature as an α,β-unsaturated ketone. This conjugated system delocalizes the electrophilic character of the carbonyl carbon to the β-carbon of the alkene, making it susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org

Michael Addition Reactions to the Cyclopentenone Enone

The Michael reaction is a cornerstone of the reactivity of this scaffold, enabling the formation of a carbon-carbon or carbon-heteroatom bond at the β-position (C4). libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon. This pushes the π-electrons of the alkene onto the α-carbon, and the carbonyl π-electrons onto the oxygen, forming a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-adduct. libretexts.org A wide range of nucleophiles (Michael donors) can participate in this reaction.

This reaction is highly synthetically useful and can be performed under various conditions, including solvent-free protocols. researchgate.net The reversibility of the Michael addition, particularly with thiols, has also been noted, making it a tool for dynamic combinatorial chemistry. rsc.org

Specificity of Thiol Additions and Adduct Formation

Thiols are particularly effective nucleophiles for Michael additions to cyclopentenones, a reaction often referred to as a sulfa-Michael or thia-Michael addition. researchgate.netacsgcipr.org The reaction typically proceeds through the deprotonated thiolate anion (RS⁻), which is a potent nucleophile. researchgate.netnih.gov The rate-limiting step is often the nucleophilic attack of the thiolate on the β-carbon. researchgate.net

The addition of thiols is generally highly regioselective, yielding the 1,4-adduct. acsgcipr.org The reaction of a related cyclopentenone prostaglandin (B15479496) with ethanethiol (B150549) (EtSH) has been shown to form both mono- and bis-adducts. researchgate.net The stereochemical outcome of the addition can be influenced by existing stereocenters or functional groups on the ring. In studies with 4-hydroxycyclopentenones, the hydroxyl group was found to direct the diastereotopic delivery of the thiolate via hydrogen bonding, leading to specific diastereomers. acs.org

Computational studies have explored the energetics of these additions, showing that substituents on the enone can impact reaction rates by stabilizing the reactant more than the product. semanticscholar.org The reaction is often base-catalyzed to generate the required thiolate anion, which is significantly more reactive than the neutral thiol. nih.gov

FeatureDescription
Reaction Name Sulfa-Michael or Thia-Michael Addition
Nucleophile Thiolate anion (RS⁻)
Mechanism Step 1 Base-catalyzed deprotonation of thiol (RSH) to form thiolate (RS⁻). researchgate.netnih.gov
Mechanism Step 2 Nucleophilic attack of thiolate on the β-carbon of the enone. libretexts.org
Mechanism Step 3 Formation of a resonance-stabilized enolate intermediate. libretexts.org
Mechanism Step 4 Protonation of the enolate to yield the final 1,4-adduct. libretexts.org
Regioselectivity Predictably 1,4-addition. acsgcipr.org
Adducts Can form both mono- and bis-adducts depending on substrate and conditions. researchgate.net
Stereoselectivity Can be directed by existing functional groups on the cyclopentenone ring. acs.org
Reversibility The addition is often reversible. rsc.org
Reversibility and Equilibrium Dynamics of Thiol Adducts

The addition of thiols to the α,β-unsaturated carbonyl moiety of this compound and related cyclopentenone structures is characterized by its reversible nature, a key feature of the thia-Michael addition reaction. mdpi.com This reversibility is crucial in various chemical and biological contexts, allowing for dynamic covalent interactions. The position of the equilibrium between the free thiol and the cyclopentenone, and their corresponding adduct, is dictated by several factors including the pH of the medium, solvent polarity, and the electronic and steric properties of the substituents on both the thiol and the cyclopentenone ring. mdpi.comnih.gov

The general mechanism involves the nucleophilic attack of a thiolate anion on the β-carbon of the cyclopentenone ring, which is electron-deficient due to the electron-withdrawing effect of the conjugated ketone and ester groups. This initial addition results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final thiol adduct. The reverse reaction, or retro-Michael addition, is facilitated by the deprotonation of the α-carbon of the adduct, followed by the elimination of the thiolate.

The equilibrium dynamics are significantly influenced by pH. At basic pH, the concentration of the more nucleophilic thiolate anion is higher, favoring the forward reaction. However, a basic medium also facilitates the reverse reaction by promoting the deprotonation necessary for the elimination of the thiol. mdpi.com Conversely, at lower pH, the reaction is generally slower and tends to be less reversible. mdpi.com

The stability of the resulting thiol adduct is a critical determinant of the equilibrium position. Computational studies on related Michael acceptors have shown that the presence of electron-withdrawing groups, such as the ester group in this compound, can influence the thermodynamics of the addition. acs.org While these groups activate the double bond towards nucleophilic attack, they can also affect the stability of the final adduct, thereby influencing the reversibility.

The regioselectivity of thiol addition to substituted cyclopentenones can also be influenced by the potential for reversibility. In cases where multiple electrophilic sites exist, the observed product may be the result of a thermodynamically controlled process, where an initially formed, less stable adduct reverts to the starting materials and subsequently forms a more stable adduct at a different position. nih.gov

Table 1: Factors Influencing the Reversibility of Thiol Addition to Cyclopentenones

FactorInfluence on EquilibriumReference(s)
pH Basic conditions generally favor both the forward and reverse reactions, leading to a more dynamic equilibrium. Acidic conditions tend to slow the reaction and shift the equilibrium towards the adduct. mdpi.com
Solvent The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rates and equilibrium position. nih.gov
Substituents Electron-withdrawing groups on the cyclopentenone ring activate the Michael addition but can also impact the stability of the adduct and thus the reversibility. The nature of the thiol (e.g., pKa) also plays a significant role. acs.org

Mechanistic Investigations of Catalyzed Transformations

The conjugate addition of nucleophiles to the this compound scaffold, a classic Michael reaction, can be significantly influenced by the presence of catalysts. wikipedia.org These catalysts can enhance the reaction rate, and in the case of chiral catalysts, control the stereochemical outcome of the addition. Mechanistic investigations have focused on understanding the mode of action of various catalysts, including Lewis acids and organocatalysts.

Lewis Acid Catalysis:

Lewis acids can catalyze the Michael addition by coordinating to the carbonyl oxygen of the cyclopentenone. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The general mechanism involves the activation of the enone by the Lewis acid, followed by the addition of the nucleophile to form a metal-enolate intermediate. Subsequent protonolysis releases the product and regenerates the catalyst. The choice of Lewis acid can influence the reaction's efficiency and selectivity. mdpi.comnsf.gov

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for promoting asymmetric Michael additions. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate the reactants through various non-covalent interactions, including hydrogen bonding and the formation of transient iminium or enamine intermediates. nih.govmdpi.com

For instance, bifunctional organocatalysts bearing both a hydrogen-bond donor (e.g., a thiourea (B124793) or squaramide moiety) and a basic site (e.g., a tertiary amine) can simultaneously activate both the cyclopentenone and the nucleophile. beilstein-journals.org The hydrogen-bond donor can interact with the carbonyl group of the enone, increasing its electrophilicity, while the basic site can deprotonate the nucleophile, enhancing its nucleophilicity. This dual activation within a chiral environment allows for high levels of stereocontrol.

The proposed catalytic cycle for a bifunctional thiourea catalyst in the addition of a nucleophile to a cyclopentenone is depicted below:

Activation: The thiourea moiety of the catalyst forms hydrogen bonds with the carbonyl oxygen of the this compound, increasing the double bond's electrophilicity.

Nucleophile Binding: The basic site of the catalyst interacts with the nucleophile, increasing its reactivity.

Stereoselective Addition: The organized transition state, held together by these non-covalent interactions, directs the nucleophile to attack one face of the cyclopentenone, leading to an enantiomerically enriched product.

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to enter another catalytic cycle.

Table 2: Comparison of Catalytic Strategies for Michael Addition to Enones

Catalytic StrategyMode of ActivationKey FeaturesReference(s)
Lewis Acid Catalysis Coordination to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.Can be highly effective in promoting the reaction; however, can be sensitive to moisture. mdpi.comnsf.gov
Organocatalysis (e.g., Thiourea) Dual activation through hydrogen bonding with the enone and interaction with the nucleophile.Offers a powerful method for asymmetric synthesis under mild conditions. nih.govmdpi.combeilstein-journals.org

Advanced Analytical Techniques for Structural Characterization and Elucidation

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopy is fundamental to elucidating the precise atomic arrangement and bonding within the molecule. Each method offers unique insights into different aspects of the compound's structure.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of methyl (5-oxocyclopent-1-en-1-yl)acetate will show distinct signals corresponding to each unique proton environment. The spectrum is expected to feature a singlet for the methyl ester protons (O-CH₃), signals for the two sets of methylene (B1212753) protons (CH₂) in the cyclopentenone ring, a signal for the methylene protons of the acetate (B1210297) side chain, and a characteristic signal for the vinyl proton on the double bond.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include two distinct signals for the carbonyl carbons (one for the ketone and one for the ester), signals for the two sp² hybridized carbons of the alkene, and signals for the sp³ hybridized methylene and methyl carbons.

Table 1: Expected NMR Spectral Data for this compound

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Ketone Carbonyl (C=O)N/A~205-215
Ester Carbonyl (C=O)N/A~170-175
Olefinic Carbon (C-1)N/A~160-170
Olefinic Proton/Carbon (C-2)~5.8-6.2~130-135
Ring Methylene (C-3)~2.3-2.6~30-35
Ring Methylene (C-4)~2.6-2.9~35-40
Acetate Methylene (-CH₂-COO)~3.2-3.5~30-35
Methyl Ester (-OCH₃)~3.7~52

Mass spectrometry is critical for determining the molecular weight and elemental formula of the compound and for obtaining structural clues from its fragmentation patterns.

Molecular Mass Determination: Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB+) are "soft" ionization methods used to generate the molecular ion peak, allowing for the determination of the molecular weight (168.18 g/mol for C₈H₁₀O₃).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Fragmentation Analysis: Under harsher ionization conditions, the molecule fragments in a predictable manner. Expected fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (•OCH₃) or the entire carbomethoxy group (•COOCH₃), providing further structural confirmation.

IR spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum for this compound would be defined by strong absorptions from its two different carbonyl groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
α,β-Unsaturated KetoneC=O Stretch~1700-1725
EsterC=O Stretch~1735-1750
AlkeneC=C Stretch~1630-1650
EsterC-O Stretch~1150-1250

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The α,β-unsaturated ketone system in this compound constitutes a chromophore that absorbs UV radiation. A characteristic absorption maximum (λmax) is expected in the 220-250 nm range, corresponding to the π → π* electronic transition of the conjugated enone system.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for isolating the compound and verifying its purity.

HPLC: As a standard technique for purity analysis, a reverse-phase (RP) HPLC method is typically employed. sielc.com This involves using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. sielc.com The compound's purity is determined by the area percentage of its corresponding peak in the chromatogram.

LC-MS: This hyphenated technique provides a powerful combination of separation and identification. By coupling an HPLC system to a mass spectrometer, the molecular weight of the compound eluting at a specific retention time can be confirmed simultaneously. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid to ensure compatibility with the mass spectrometer detector. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polarity and relatively low volatility of this compound and related prostaglandin (B15479496) precursors, direct analysis by GC-MS is often challenging. To overcome this limitation, derivatization is a mandatory prerequisite to increase the volatility and thermal stability of the analyte.

A common derivatization strategy involves the conversion of the carbonyl group to a more volatile derivative, such as an oxime, and the ester group can be analyzed as is or after transesterification if necessary. For instance, prostaglandins (B1171923) are often converted to their methyl ester (if not already) and trimethylsilyl (B98337) (TMS) ether derivatives before GC-MS analysis. The derivatization process for this compound would typically involve reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to protect any active hydrogens, although in this specific molecule, the primary target for derivatization would be the ketone if it were, for example, reduced to a hydroxyl group in a subsequent synthetic step.

The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed, and key fragment ions would arise from the cleavage of the cyclopentenone ring and the loss of the acetate and methyl groups. For a related compound, methyl cyclopentanecarboxylate, the top five peaks in its GC-MS analysis are observed at m/z values of 87, 69, 55, 100, and 67, which correspond to characteristic fragments of the molecule. nih.gov While not identical, this provides an indication of the types of fragmentation patterns that can be expected for cyclopentane (B165970) derivatives.

Table 1: Illustrative GC-MS Derivatization Agents and Their Applications for Prostaglandin Precursors

Derivatization AgentTarget Functional GroupResulting DerivativePurpose
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, CarboxylTrimethylsilyl (TMS) ether/esterIncrease volatility and thermal stability
DiazomethaneCarboxylic acidMethyl esterIncrease volatility
Methoxyamine hydrochlorideCarbonyl (ketone)MethyloximeStabilize and increase volatility

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions and for preliminary screening of reaction conditions in the synthesis of this compound. Its simplicity, low cost, and speed make it ideal for tracking the consumption of starting materials and the formation of the desired product.

For the analysis of α,β-unsaturated carbonyl compounds like this compound, silica (B1680970) gel plates are typically used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) is commonly employed. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, ideally between 0.3 and 0.7 for the best resolution. For related functionalized cyclopentenones, solvent systems such as ethyl acetate/hexanes have been successfully used.

Visualization of the spots on the TLC plate after development is necessary as this compound is colorless. Due to the presence of the α,β-unsaturated ketone chromophore, the compound can be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background. Additionally, various chemical staining reagents can be used for visualization. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose oxidizing stain that reacts with the double bond and the ester group, appearing as a yellow or brown spot on a purple background. Another common stain is p-anisaldehyde, which can react with the carbonyl group to produce a colored spot upon heating.

Table 2: Typical TLC Systems for Monitoring the Synthesis of Cyclopentenone Derivatives

Stationary PhaseMobile Phase System (v/v)Visualization MethodApplication
Silica Gel 60 F254Hexane/Ethyl Acetate (e.g., 7:3)UV light (254 nm)Monitoring the formation of the cyclopentenone ring.
Silica Gel 60 F254Toluene/Ethyl Acetate (e.g., 8:2)Potassium permanganate stainDetecting the presence of the product and any byproducts.
Silica Gel 60 F254Dichloromethane/Methanol (e.g., 95:5)p-Anisaldehyde stainConfirming the presence of the carbonyl functionality.

Characterization of Isomerism and Stereochemical Purity

The biological activity of prostaglandins and their analogs is highly dependent on their stereochemistry. Therefore, the characterization of isomerism and the determination of stereochemical purity of intermediates like this compound are of paramount importance.

Analysis of Diastereoisomeric Mixtures

In synthetic routes leading to more complex prostaglandin structures, diastereomers of this compound derivatives may be formed. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of diastereomeric mixtures.

The separation of diastereomers by HPLC is typically achieved on a normal-phase silica gel column. Since diastereomers have different physical properties, they often exhibit different affinities for the stationary phase and different solubilities in the mobile phase, allowing for their separation. The choice of the mobile phase, usually a mixture of hexane and a polar modifier like isopropanol (B130326) or ethyl acetate, is optimized to maximize the resolution between the diastereomeric peaks. The separation of diastereomeric amides and esters of related chiral acids and alcohols on silica gel has been well-documented, demonstrating the feasibility of this approach. mdpi.com

Table 3: HPLC Conditions for the Analysis of Diastereomeric Cyclopentenone Derivatives

Stationary PhaseMobile Phase (v/v)DetectionApplication
Silica GelHexane/Isopropanol (e.g., 90:10)UV (e.g., 220 nm)Separation and quantification of diastereomeric esters.
Silica GelHexane/Ethyl Acetate (e.g., 80:20)UV (e.g., 220 nm)Analysis of diastereomeric amides formed with a chiral auxiliary.

Emerging Analytical Approaches in Chemical Speciation Studies

The study of the various forms or "species" in which an element or compound can exist in a particular sample is known as chemical speciation. For a reactive molecule like this compound, which is an α,β-unsaturated carbonyl compound, understanding its interactions and transformations in complex biological or environmental matrices is of great interest.

Emerging analytical approaches for chemical speciation studies often involve the use of hyphenated techniques. saspublishers.com These techniques couple a powerful separation method, such as liquid chromatography (LC) or gas chromatography (GC), with a highly sensitive and selective detection method, such as mass spectrometry (MS) or tandem mass spectrometry (MS/MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS, have become indispensable tools for the analysis of reactive lipid mediators and their metabolites. nih.govresearchgate.net These techniques offer the advantage of high sensitivity and specificity, allowing for the detection and quantification of low-abundance species in complex mixtures without the need for derivatization. In the context of this compound, LC-MS could be used to study its metabolism, its covalent adduction to biomolecules (e.g., proteins and DNA) via Michael addition, and its degradation pathways. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments can provide accurate mass measurements, which aid in the identification of unknown metabolites and adducts.

Furthermore, the coupling of separation techniques with other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), can provide detailed structural information on the separated species, further enhancing the capabilities for chemical speciation studies. These advanced hyphenated techniques are poised to provide deeper insights into the biological roles and fate of reactive cyclopentenones like this compound. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

No published studies were found that specifically detail the molecular modeling and conformational analysis of Methyl (5-oxocyclopent-1-en-1-yl)acetate. Such studies would typically involve the use of molecular mechanics or quantum mechanics to identify the most stable three-dimensional structures (conformers) of the molecule and to understand the energy barriers between them.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the electronic structure and reactivity of this compound. These calculations would provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are key to understanding its chemical reactivity.

Simulation of Reaction Pathways and Transition States

No literature is available on the simulation of reaction pathways and the characterization of transition states for reactions involving this compound. This type of theoretical investigation is essential for elucidating reaction mechanisms, calculating activation energies, and predicting the feasibility of chemical transformations.

Research Applications and Derivatization Strategies

Synthesis of Prostaglandin (B15479496) Analogs and Cyclopentenone Prostaglandins (B1171923)

Methyl (5-oxocyclopent-1-en-1-yl)acetate and its derivatives are pivotal intermediates in the synthesis of prostaglandins, a group of physiologically active lipid compounds with diverse hormone-like effects. wikipedia.org The core structure of this compound provides the essential five-membered ring that is characteristic of many prostaglandins. Synthetic routes have been developed to utilize this building block for the creation of various prostaglandin analogs, including the clinically important misoprostol (B33685), a synthetic analog of prostaglandin E1. researchgate.net A key strategy involves the conjugate addition of other molecular fragments to the cyclopentenone ring system to build the final complex structure of the target prostaglandin. researchgate.net

Role as a Pharmacologically Important Subunit in Cyclopentenone Prostaglandins

The cyclopentenone ring, the core of this compound, is a crucial pharmacophore in a specific class of prostaglandins known as cyclopentenone prostaglandins (cyPGs). nih.govfrontiersin.org This structural feature, specifically the α,β-unsaturated carbonyl group, is responsible for much of their biological activity. nih.govnih.gov CyPGs, such as those in the J-series (PGJ2), possess potent anti-inflammatory, anti-neoplastic, and antiviral properties. nih.govresearchgate.net

Their mechanism of action often involves the covalent modification of cellular proteins. The electrophilic β-carbon of the cyclopentenone ring can react with nucleophilic groups in proteins, such as the thiol groups of cysteine residues, via a Michael addition reaction. researchgate.net This interaction can alter the function of target proteins, including transcription factors like NF-κB, thereby modulating inflammatory responses and cell growth. nih.govnih.gov For instance, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) is a well-known cyPG that acts as a high-affinity ligand for the nuclear receptor PPARγ, regulating gene transcription involved in inflammatory processes and apoptosis. nih.govresearchgate.net

Table 1: Bioactive Cyclopentenone Prostaglandins

Prostaglandin Analog Key Biological Activities Mechanism of Action Reference
Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) Antitumor, Antiviral Inhibition of ubiquitin isopeptidase activity, induction of apoptosis. researchgate.net
15-deoxy-Δ(12,14)-PGJ₂ (15d-PGJ₂) Anti-inflammatory, Antineoplastic High-affinity ligand for PPARγ nuclear receptors. nih.govresearchgate.net

Utility as Synthetic Intermediates for Bioactive Molecules

The utility of this compound extends to its role as a versatile synthetic intermediate for a range of bioactive molecules beyond common prostaglandins. Its structure allows for the stereocontrolled introduction of side chains necessary for biological function. For example, a derivative, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, serves as a key intermediate in the synthesis of Misoprostol, a drug used to prevent stomach ulcers and induce labor. researchgate.net Furthermore, the unstable derivative, methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, which possesses the ring moiety of J-type prostaglandins, has been used in the total synthesis of Δ¹²-prostaglandin J₃, a compound with known anti-leukemic properties. researchgate.net

Systematic Structural Modifications and Functional Group Interconversions

The chemical reactivity of this compound allows for a variety of systematic structural modifications and functional group interconversions. The cross-conjugated dienone unit is particularly susceptible to nucleophilic attack. For instance, it readily reacts with thiols, such as ethanethiol (B150549) (EtSH), in a Michael addition reaction. researchgate.net This reaction can lead to the formation of mono- and bis-adducts. researchgate.net

These thiol adducts can be further modified. Oxidation of the resulting sulfide with reagents like meta-chloroperoxybenzoic acid (mCPBA) converts them into stable mono-sulfones. researchgate.net These sulfones are considered potential transport forms or prodrugs, as they may regenerate the original active dienone in vivo. researchgate.net

Table 2: Example of Structural Modification

Reactant Reagent(s) Product Type Significance

Synthesis of Various Ester Derivatives

The ester group of this compound can be readily converted into other functional groups. A notable example is its conversion to an amide. The synthesis of (±)-5-methylidene-4-oxocyclopent-2-en-1-ylacetic acid ethanolamide has been successfully described starting from the corresponding methyl ester. researchgate.net This type of transformation, converting an ester to an amide (amidation), is a fundamental and widely used reaction in medicinal chemistry to modify a compound's properties, such as solubility, stability, and biological activity.

Strategic Silyl (B83357) Ether Protection and Deprotection Methodologies

In the synthesis of complex molecules containing "this compound" and its analogs, the strategic use of silyl ethers as protecting groups for hydroxyl functionalities is a cornerstone of synthetic strategy. The selection of a specific silyl ether and the conditions for its removal are critical for achieving high yields and preventing unwanted side reactions. The stability of silyl ethers is influenced by steric and electronic factors, allowing for selective protection and deprotection.

Commonly employed silyl ethers in organic synthesis include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). The choice of the silylating agent is dictated by the steric hindrance around the hydroxyl group and the desired stability of the resulting silyl ether under various reaction conditions. For instance, TBDMS ethers are significantly more stable to a range of conditions than TES ethers, which in turn are more stable than TMS ethers.

The deprotection of silyl ethers is typically achieved under acidic conditions or with a fluoride ion source. The rate of cleavage is dependent on the steric bulk of the silyl group and the nature of the substrate. For example, less hindered silyl groups are cleaved more rapidly under acidic conditions. Fluoride-based deprotection, often using tetrabutylammonium fluoride (TBAF), is a widely used method due to its high affinity for silicon.

Selective deprotection of one silyl ether in the presence of another is a powerful tool in multi-step synthesis. This can be achieved by carefully controlling the reaction conditions, such as the choice of fluoride source, solvent, and temperature. For instance, the selective removal of a primary TBDMS ether in the presence of a secondary TBDMS ether can be accomplished with specific reagents.

In the context of cyclopentenone synthesis, such as in the preparation of prostaglandin precursors, silyl ethers are instrumental in masking hydroxyl groups on the cyclopentane (B165970) ring or its side chains during various transformations. For example, during the synthesis of oxygenated cyclopentenone systems via the Pauson-Khand reaction, silyl enol ethers can serve as effective alkene coupling partners, with the silyl group being readily removed post-cyclization to reveal the hydroxyl functionality.

A variety of reagents and conditions have been developed for the selective deprotection of silyl ethers, as illustrated in the following table:

Reagent/ConditionsSelectivity and Notes
TBAF in THFCommonly used for the removal of most silyl ethers. Selectivity can be achieved based on steric hindrance and reaction time.
HF-PyridineEffective for the cleavage of more robust silyl ethers like TBDPS.
Acetic Acid/THF/WaterMild acidic conditions suitable for the removal of acid-labile silyl ethers like TMS.
Catecholborane/Wilkinson's CatalystAllows for the reductive deprotection of silyl groups, offering a different selectivity profile.

Introduction of Methoxy (B1213986) and Other Alkoxy Derivatives

The introduction of methoxy and other alkoxy groups onto the cyclopentenone ring of "this compound" and its analogs can significantly influence their chemical reactivity and biological properties. These derivatives are often synthesized to explore structure-activity relationships or to serve as intermediates in the synthesis of more complex molecules.

One common strategy for introducing a methoxy group is through the reaction of a corresponding enone with a methylating agent. For example, treatment of a 1,3-dicarbonyl compound, a precursor to the cyclopentenone ring, with a methylating agent like dimethyl sulfate can yield a methoxy-substituted enone.

Another approach involves the use of orthoformates in the presence of an acid catalyst. For instance, reacting a ketone precursor with methyl orthoformate can lead to the formation of a methoxy enol ether. This method has been utilized in the synthesis of various methoxy-substituted cyclopentenone derivatives.

The introduction of other alkoxy groups can be achieved using similar methodologies, by employing the corresponding alcohol or orthoformate. The choice of the alkoxy group can be tailored to modulate the steric and electronic properties of the resulting molecule.

The following table summarizes some methods for the introduction of alkoxy groups into cyclopentenone systems:

MethodReagentsDescription
Enol Ether FormationAlcohol, Acid CatalystDirect reaction of a ketone with an alcohol in the presence of an acid to form the corresponding enol ether.
Reaction with OrthoformatesTrialkyl Orthoformate, Acid CatalystFormation of an enol ether from a ketone and a trialkyl orthoformate.
O-Alkylation of EnolatesBase, Alkyl HalideGeneration of an enolate followed by reaction with an alkyl halide to yield the alkoxy derivative.

Structure-Activity Relationship (SAR) Studies on Cyclopentenone Analogues

The cyclopentenone ring is a key structural feature in a variety of biologically active compounds, including prostaglandins and other natural products. nih.gov Structure-activity relationship (SAR) studies on cyclopentenone analogues have provided valuable insights into the molecular features required for their biological effects.

The α,β-unsaturated ketone moiety within the cyclopentenone ring is a critical electrophilic center that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This covalent modification is believed to be a key mechanism of action for many cyclopentenone-containing compounds, leading to the modulation of various cellular processes.

SAR studies on prostaglandins, for example, have revealed that modifications to the cyclopentenone ring and its side chains can have a profound impact on their biological activity. Key structural features that influence the activity of cyclopentenone prostaglandins include:

The Electrophilicity of the Cyclopentenone Ring: The reactivity of the α,β-unsaturated ketone is crucial for covalent adduction to target proteins. Modifications that alter the electron density of the ring can modulate this reactivity and, consequently, the biological activity.

The Nature of the Substituents on the Cyclopentenone Ring: The presence, size, and stereochemistry of substituents on the cyclopentenone ring can influence receptor binding, cellular uptake, and metabolic stability.

The Structure of the Side Chains: The length, saturation, and functional groups of the side chains attached to the cyclopentenone ring are critical for determining the specific biological activity and potency of prostaglandin analogues.

The following table summarizes key SAR findings for cyclopentenone analogues:

Structural FeatureImpact on Biological Activity
α,β-Unsaturated KetoneEssential for covalent modification of target proteins and biological activity.
Substituents at C-4Can influence potency and selectivity. Hydroxyl groups are often important for activity.
Alkyl Side Chain at C-2Modifications to the length and saturation of this chain can significantly alter biological activity.
Carboxylic Acid Side Chain at C-1Important for receptor binding and the overall pharmacological profile.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for Methyl (5-oxocyclopent-1-en-1-yl)acetate, and how are reaction conditions optimized?

  • Methodological Answer : A Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters is a key route. For example, dissolving (E)-2-(2-oxocycloheptylidene)acetate in anhydrous dichloroethane (DCE) with methanesulfonic acid (MsOH) under argon at 60°C for 4 hours yields the product. Purification via silica gel column chromatography (1% EtOAc/hexanes) achieves a 60% yield . Critical parameters include acid catalyst choice (e.g., MsOH vs. H2SO4), temperature (60°C optimal), and inert atmosphere to prevent side reactions.

Q. How is this compound characterized structurally?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance:

  • ¹H NMR (CDCl₃): Peaks at δ 2.66–2.42 (m, 4H, cyclopentenyl protons), 3.70 (s, 3H, methyl ester) .
  • HRMS : Calculated [M+H]⁺ for C₉H₁₁O₃: 167.0708; observed: 167.0705 .
    IR spectroscopy (1702 cm⁻¹ for carbonyl) and chromatographic purity checks (HPLC) further validate structure .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields or selectivity?

  • Methodological Answer : Use a factorial design to test variables:

  • Catalyst loading : Vary MsOH from 0.1–1.0 equivalents.
  • Solvent polarity : Compare DCE vs. toluene or THF.
  • Temperature gradient : Monitor reaction progress at 40°C, 60°C, and 80°C via TLC or GC-MS.
    Evidence shows that 60°C in DCE with 0.4 equivalents MsOH maximizes cyclization efficiency .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Discrepancies may arise from tautomerism or impurities. For example:

  • If a ¹³C NMR peak deviates from literature (e.g., 210.07 ppm for ketone vs. 208 ppm observed), recheck sample dryness (water shifts peaks) or confirm via DEPT-135 to distinguish CH₂/CH₃ groups .
  • Cross-validate with COSY or HSQC to assign proton-carbon correlations unambiguously .

Q. What mechanistic insights explain the role of Brønsted acids in cyclodimerization?

  • Methodological Answer : MsOH protonates the α,β-unsaturated ketone, enhancing electrophilicity for conjugate addition. Density Functional Theory (DFT) studies suggest a six-membered transition state where the acid stabilizes partial charges. Kinetic isotope effects (KIE) using deuterated substrates can probe rate-determining steps (e.g., C–C bond formation vs. proton transfer) .

Q. How to address low yields during purification due to compound instability?

  • Methodological Answer : The enone system in this compound is prone to oxidation. Use cold column chromatography (4°C) under nitrogen and avoid prolonged exposure to light. Stabilize fractions with 0.1% ascorbic acid in eluent. LC-MS monitoring detects degradation products (e.g., epoxides or diols) .

Q. What strategies improve regioselectivity in functionalizing the cyclopentenyl ring?

  • Methodological Answer : Electrophilic attacks favor the α,β-unsaturated ketone. For example, Michael addition with Grignard reagents targets the β-position. Computational modeling (e.g., NBO analysis) predicts charge distribution, while NOESY confirms spatial orientation of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.